1-acetyl-N-(2-methylpropyl)-2,3-dihydro-1H-indole-5-sulfonamide
Overview
Description
1-acetyl-N-(2-methylpropyl)-2,3-dihydro-1H-indole-5-sulfonamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring, an acetyl group, a sulfonamide group, and a 2-methylpropyl substituent.
Preparation Methods
The synthesis of 1-acetyl-N-(2-methylpropyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves several steps. One common synthetic route includes the following steps:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the acetyl group: The indole derivative can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Sulfonamide formation: The acetylated indole can be reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base to form the sulfonamide group.
Alkylation: The final step involves the introduction of the 2-methylpropyl group through an alkylation reaction using an appropriate alkyl halide (e.g., 2-methylpropyl bromide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-acetyl-N-(2-methylpropyl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding indole derivative.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-acetyl-N-(2-methylpropyl)-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its structural similarity to other biologically active indole derivatives. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and molecular targets. It can be used as a tool compound to study enzyme inhibition or receptor binding.
Chemical Biology: The compound can be used in chemical biology to probe the function of specific proteins or to develop chemical probes for imaging studies.
Industrial Applications: In industry, the compound may be used as an intermediate in the synthesis of other complex molecules or as a starting material for the development of new materials.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2-methylpropyl)-2,3-dihydro-1H-indole-5-sulfonamide depends on its specific biological target. Generally, the compound may exert its effects by binding to a specific enzyme or receptor, thereby modulating its activity. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding, leading to a decrease in enzyme activity. The molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-acetyl-N-(2-methylpropyl)-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other similar compounds, such as:
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which may result in different biological activities and chemical reactivity.
1-acetyl-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide: This compound contains a tetrahydroquinoline ring instead of an indole ring, which may affect its binding affinity and selectivity for specific targets.
1-acetyl-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)-3,4-dihydro-2H-quinoline-6-sulfonamide: The presence of a trifluoroethyl group and a quinoline ring in this compound may lead to different pharmacokinetic properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its indole-based structure, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10(2)9-15-20(18,19)13-4-5-14-12(8-13)6-7-16(14)11(3)17/h4-5,8,10,15H,6-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGLBQVLTHPIGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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